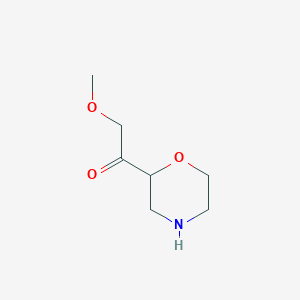

2-Methoxy-1-(morpholin-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-methoxy-1-morpholin-2-ylethanone |

InChI |

InChI=1S/C7H13NO3/c1-10-5-6(9)7-4-8-2-3-11-7/h7-8H,2-5H2,1H3 |

InChI Key |

SQCJGWCZTYTCSX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1CNCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1 Morpholin 2 Yl Ethan 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. beilstein-journals.org For 2-Methoxy-1-(morpholin-2-yl)ethan-1-one, two primary strategic disconnections are evident, focusing on the formation of the amide and ether bonds, which are key functional groups within the molecule.

The most logical primary disconnection is at the amide C-N bond. This is a common and reliable disconnection for amides, leading to two synthons: a morpholine-2-yl cation and a methoxyacetate (B1198184) anion. These synthons correspond to the real-world reagents morpholin-2-yl precursor (such as 2-methylmorpholine (B1581761) or a protected version) and methoxyacetic acid or its activated derivative. googleapis.com

A secondary disconnection can be considered at the C-O-C ether linkage of the methoxy (B1213986) group. However, this is generally a less favorable initial disconnection as the methoxyacetyl moiety is readily available as a starting material. Further disconnection of the morpholine (B109124) ring itself would lead back to simpler acyclic precursors, such as a substituted diethanolamine (B148213) derivative.

Conventional Synthetic Approaches

Conventional synthetic methods provide a foundational framework for the assembly of this compound, primarily revolving around the formation of the central amide linkage.

Condensation Reactions and Related Mechanistic Pathways

The formation of the amide bond through a condensation reaction between a morpholine derivative and methoxyacetic acid is a primary synthetic strategy. Direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemicalbook.com

A more common approach involves the activation of the carboxylic acid. Various coupling agents can be employed to facilitate this transformation. The reaction mechanism typically involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the nitrogen atom of the morpholine ring.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Activating Species |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazolyl ester |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Activated ester |

The general mechanism for a carbodiimide-mediated coupling, such as with EDC, involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this intermediate, forming a tetrahedral intermediate which collapses to the amide product and a urea (B33335) byproduct.

Alkylation and Acylation Strategies

Acylation of a suitable morpholine precursor is a direct and efficient method for the synthesis of the target compound. This strategy involves the reaction of a 2-substituted morpholine with an activated form of methoxyacetic acid.

The most common acylating agent for this purpose is methoxyacetyl chloride. chemicalbook.comsigmaaldrich.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion to form the amide bond.

Alternatively, methoxyacetic anhydride (B1165640) could be used as the acylating agent, which would produce methoxyacetic acid as a byproduct.

Table 2: Comparison of Acylating Agents

| Acylating Agent | Byproduct | Reactivity |

| Methoxyacetyl chloride | HCl | High |

| Methoxyacetic anhydride | Methoxyacetic acid | Moderate |

Redox Reactions in Target Compound Synthesis

While not the most direct route, redox reactions can be incorporated into the synthesis of the necessary precursors. For instance, a precursor to 2-substituted morpholine could be synthesized via a pathway involving a reduction step. As an example, a nitro-alcohol could be cyclized and the nitro group subsequently reduced to the corresponding amine, which can then be acylated.

Another potential redox strategy involves the oxidation of a suitable alcohol precursor to form the methoxyacetic acid required for the amidation step. For example, 2-methoxyethanol (B45455) could be oxidized using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromic acid, to yield methoxyacetic acid.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These advanced protocols often rely on catalysis to achieve high yields and selectivities under milder reaction conditions.

Catalytic Synthesis Methodologies (e.g., Organocatalysis, Metal-Catalyzed Processes)

Catalytic direct amidation reactions, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the removal of water, represent a greener alternative to the use of stoichiometric activating agents. chemicalbook.comresearchgate.net Boronic acid derivatives have been shown to be effective catalysts for this transformation. The proposed mechanism involves the formation of a complex between the boronic acid and the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the amine.

Transition-metal catalyzed amidation has also emerged as a powerful tool in organic synthesis. utexas.edu Catalysts based on metals such as palladium, copper, and iron can facilitate the coupling of amines and carboxylic acids or their derivatives. beilstein-journals.orgutexas.edu For the synthesis of this compound, a copper-catalyzed coupling of a 2-substituted morpholine with methoxyacetic acid could be a viable approach, potentially proceeding under milder conditions than traditional methods.

Organocatalysis also offers promising avenues for the synthesis of morpholine derivatives and for amidation reactions. nih.gov Chiral organocatalysts can be employed in the synthesis of enantiomerically enriched 2-substituted morpholines, which could then be acylated to produce a chiral version of the target molecule. rsc.org

Continuous Flow and Automated Synthesis Techniques

The synthesis of amide bonds, a cornerstone of organic and medicinal chemistry, has been significantly advanced by the adoption of continuous flow chemistry and automated systems. nih.gov These technologies offer substantial benefits for the synthesis of molecules like this compound, primarily by enhancing reaction control, improving safety, and facilitating scalability. numberanalytics.comresearchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. numberanalytics.com This approach provides superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govnumberanalytics.com For amide synthesis, this can lead to reduced reaction times, higher yields, and improved product purity. researchgate.net For instance, visible-light-driven photoredox catalysis has been successfully employed in continuous-flow systems for the aminocarbonylation of various halides with amines like morpholine, demonstrating the versatility of this technique. mdpi.com

Automated synthesis platforms can be integrated with flow reactors to enable rapid screening of reaction conditions and the efficient production of compound libraries. uchicago.edu This is particularly valuable in pharmaceutical research for structure-activity relationship (SAR) studies. e3s-conferences.org By automating the sequential addition of reagents and purification steps, these systems can accelerate the discovery and development of new chemical entities. researchgate.net For example, a multi-step continuous-flow synthesis has been developed for the production of pyrazinamide (B1679903) derivatives using morpholine as one of the amine substrates, showcasing the potential for complex molecule synthesis in an automated fashion. researchgate.net

Table 1: Examples of Continuous Flow Amide Synthesis

| Reactants | Catalyst/Mediator | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Unactivated Esters and Amines | Heterogeneous ZrO₂ | 160 °C, Diglyme | Green, metal-free, sustainable | nih.gov |

| Carboxylic Acids and Amines | Carbon Disulfide / Alumina | 130 °C, Toluene | Simple, robust, excellent yields | nih.govrsc.org |

| Aryl/Alkyl Halides and Morpholine | [Ir(ppy)₂(dtbbpy)]PF₆ (Photocatalyst) | Visible light, DIPEA | Tolerates a wide range of halides | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Solvent-Free and Atom-Economical Approaches

Solvent-Free Synthesis: Eliminating solvents from chemical reactions reduces environmental pollution and simplifies purification processes. numberanalytics.com Mechanochemical synthesis, which utilizes mechanical energy (e.g., grinding or milling) to drive reactions, is one such solvent-free technique that has been applied to amide formation. numberanalytics.com Another approach involves running reactions "neat" or in a "solvent-free" manner, often with gentle heating. For example, a simple and efficient solvent-free protocol for the synthesis of various amides has been developed by triturating a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating. researchgate.net Cerium oxide has also been shown to be an effective reusable heterogeneous catalyst for transamidation under solvent-free conditions. researchgate.net

Atom-Economical Approaches: Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. numberanalytics.com Traditional amide synthesis often relies on stoichiometric coupling reagents (like carbodiimides) or the conversion of carboxylic acids to more reactive derivatives (like acid chlorides), which generates significant amounts of waste. ucl.ac.ukresearchgate.net

Catalytic direct amidation, where a carboxylic acid and an amine react directly to form an amide and water, represents a highly atom-economical alternative. sigmaaldrich.com Various catalysts, including those based on boron, researchgate.netsigmaaldrich.com zirconium, researchgate.net iron, rsc.org and ruthenium, sigmaaldrich.com have been developed for this purpose. Biocatalysis, using enzymes like lipases, also offers a green and highly selective route to amides under mild conditions, often in environmentally benign solvents or even solvent-free systems. nih.govrsc.org These enzymatic methods can produce amides with excellent yields and purity, avoiding the need for intensive purification steps. nih.gov

Table 2: Green and Atom-Economical Amidation Strategies

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Direct Amidation | Boronic Acids | Air-stable, inexpensive, low toxicity | researchgate.netsigmaaldrich.com |

| Dehydrogenative Coupling | Ruthenium complexes | Couples alcohols and amines, liberates H₂ | sigmaaldrich.com |

| Enzymatic Amidation | Candida antarctica lipase (B570770) B (CALB) | High selectivity, mild conditions, green solvents | nih.gov |

| Heterogeneous Catalysis | Iron-substituted polyoxometalate | Efficient, no base or ligands needed | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Scale-Up Considerations and Industrial Synthesis Relevance

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. ucl.ac.uk Morpholine, a key structural component of this compound, is an industrial commodity produced on a large scale. researchgate.net It is typically synthesized by the dehydration of diethanolamine or from diethylene glycol and ammonia. wikipedia.orgmetoree.com The accessibility of this starting material is a positive factor for the industrial-scale synthesis of its derivatives.

The methodologies discussed previously—continuous flow and green chemistry approaches—are particularly relevant for industrial applications. e3s-conferences.org

Continuous Flow for Scale-Up: Flow chemistry is inherently more scalable and safer than batch processing for many reactions. nih.gov The excellent heat management in flow reactors mitigates risks associated with exothermic reactions, and the small reactor volumes reduce the potential hazard of handling large quantities of reactive materials at any given time. numberanalytics.com The ability to operate continuously for extended periods allows for the production of large quantities of material with a smaller equipment footprint. nih.gov This makes flow synthesis an attractive option for the industrial production of morpholine-containing pharmaceuticals and other fine chemicals. researchgate.net

Industrial Relevance of Green Approaches: Atom-economical and solvent-free methods are highly desirable in industrial settings as they reduce the cost associated with waste treatment and disposal. ucl.ac.uklongdom.org The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a key area for sustainable development, highlighting the industry's push to move away from wasteful stoichiometric reagents. sigmaaldrich.comnih.gov The use of reusable heterogeneous catalysts or biocatalysts further enhances the economic and environmental viability of a process on an industrial scale. nih.govacs.org Therefore, developing a synthetic route for this compound that incorporates these principles would be highly advantageous for commercial production.

Morpholine and its derivatives are building blocks for numerous commercial products, including antibiotics (e.g., Linezolid), anticancer agents (e.g., Gefitinib), and agrochemicals. e3s-conferences.orgwikipedia.orgmetoree.com This widespread utility underscores the industrial importance of developing efficient and sustainable synthetic routes for new morpholine-containing compounds.

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 1 Morpholin 2 Yl Ethan 1 One

Nucleophilic and Electrophilic Reactivity of the Carbonyl Group

The carbonyl group in 2-Methoxy-1-(morpholin-2-yl)ethan-1-one, as part of a tertiary amide, is a central site for chemical reactions. Its reactivity is characterized by the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. quora.commasterorganicchemistry.com

Nucleophilic Addition: The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.comlibretexts.org This reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The stability and subsequent fate of this intermediate depend on the nature of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride donors (e.g., lithium aluminum hydride), can add to the carbonyl group. youtube.com In the case of amides, this can lead to the formation of ketones or alcohols after subsequent elimination and/or further reduction. The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase its reactivity, while electron-donating groups decrease it. masterorganicchemistry.com

Electrophilic Addition: While less common for carbonyls than nucleophilic addition, the oxygen atom, with its partial negative charge and lone pairs of electrons, can act as a Lewis base and be attacked by strong electrophiles. libretexts.orgyoutube.com Protonation of the carbonyl oxygen under acidic conditions, for instance, activates the carbonyl group towards weaker nucleophiles. youtube.com

The general mechanism for nucleophilic addition to a carbonyl group is depicted below:

A general representation of nucleophilic attack on a carbonyl carbon, leading to a tetrahedral intermediate. The reaction can be followed by protonation to yield an alcohol.

A general representation of nucleophilic attack on a carbonyl carbon, leading to a tetrahedral intermediate. The reaction can be followed by protonation to yield an alcohol.Transformations Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound is a saturated heterocycle. While generally stable, it can participate in several types of transformations. The nitrogen atom of the morpholine ring is part of a tertiary amide, which significantly influences its reactivity. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less basic and nucleophilic than a typical tertiary amine.

However, reactions that target the C-H bonds of the morpholine ring are possible. For instance, oxidation reactions can occur at the carbon atoms adjacent to the nitrogen or oxygen. Furthermore, the nitrogen atom, despite its reduced basicity, can be involved in reactions under specific conditions. For example, N-oxidation of nitrogen-containing heterocycles is a known metabolic pathway and can be achieved synthetically, potentially leading to N-oxides which can have altered chemical and biological properties. nih.gov

Reactions of the Methoxy (B1213986) Moiety

The methoxy group (-OCH3) is an ether linkage at the alpha position to the carbonyl group. Ether linkages are generally stable and unreactive under many conditions. However, the α-position to a carbonyl group can influence its reactivity.

One of the primary reactions of ethers is cleavage, which typically requires harsh conditions, such as treatment with strong acids like HBr or HI. In the context of an α-methoxy amide, such conditions could also affect the amide and morpholine functionalities.

The presence of the methoxy group can also influence reactions at the adjacent carbonyl center. For example, in α-methoxy amides, metal-catalyzed deoxygenative hydrosilylation has been shown to proceed, reducing the amide to an amine. mdpi.com

Stereochemical Aspects and Asymmetric Transformations

This compound possesses a stereocenter at the C2 position of the morpholine ring. Therefore, it can exist as a pair of enantiomers. The stereochemistry of the morpholine ring can significantly influence its biological activity and its interactions with other chiral molecules.

The synthesis of chiral 2-substituted morpholines is an area of active research. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org Asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium catalysts has been shown to produce 2-substituted morpholines with high enantioselectivity. rsc.orgresearchgate.netnih.govrsc.org Other strategies for the asymmetric synthesis of substituted morpholines include stereoselective cyclization reactions and the use of chiral auxiliaries. researchgate.netacs.orgnih.gov

The stereochemistry of substituted morpholines can be determined using techniques such as 13C NMR spectroscopy, which can provide information about the preferred conformations and configurations of the substituents. cdnsciencepub.comcdnsciencepub.com

| Asymmetric Synthesis Method | Catalyst/Reagent | Outcome |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Catalyst | High enantioselectivity (up to 99% ee) for 2-substituted morpholines. rsc.orgresearchgate.netnih.govrsc.org |

| Stereoselective Cyclization | Various | Formation of chiral morpholine rings from acyclic precursors. researchgate.net |

| Chiral Auxiliary Mediated Synthesis | Chiral auxiliaries | Control over the stereochemical outcome of reactions to form chiral morpholines. |

Rearrangement Reactions and Mechanistic Elucidation

While specific rearrangement reactions for this compound are not documented, the structural motifs present in the molecule suggest the potential for certain types of rearrangements under appropriate conditions.

α-Ketol and Related Rearrangements: The α-hydroxy ketone moiety, which is structurally related to the α-methoxy ketone part of the target molecule, is known to undergo the α-ketol rearrangement. wikipedia.orgnih.govd-nb.info This acid- or base-catalyzed reaction involves a 1,2-migration of an alkyl or aryl group. wikipedia.orgnih.govd-nb.info While a direct analogy for an α-methoxy ketone is not straightforward, the possibility of migration of the methoxy group or other rearrangements involving the carbonyl group under thermal or catalytic conditions cannot be entirely ruled out.

Amide-Based Rearrangements: Amides can undergo various rearrangement reactions, such as the Hofmann, Curtius, and Lossen rearrangements, which typically lead to amines or isocyanates. byjus.com However, these reactions generally require specific conditions and derivatization of the amide (e.g., formation of an N-haloamide for the Hofmann rearrangement or an acyl azide (B81097) for the Curtius rearrangement). byjus.com

Other types of rearrangements, such as the Beckmann, Baeyer-Villiger, and Favorskii rearrangements, are also known for carbonyl-containing compounds and could potentially be induced in derivatives of this compound. libretexts.orgthermofisher.comslideshare.netwiley-vch.deberhamporegirlscollege.ac.in

Cross-Coupling and Other Metal-Mediated Reactions of Functionalized Derivatives

While the parent molecule this compound is not primed for direct cross-coupling, its functionalized derivatives could participate in a variety of metal-mediated reactions. The field of C-N cross-coupling has seen significant advances, with nickel-catalyzed methods allowing for the amination of aryl halides under mild, room-temperature conditions. nih.gov

α-Arylation of the Amide: A key strategy for the functionalization of amides is the α-arylation. This can be achieved through metal-catalyzed cross-coupling reactions of α-halo amides with organometallic reagents. thieme-connect.de For instance, if the methoxy group in the target molecule were replaced by a halogen, the resulting α-halo amide could undergo Suzuki-Miyaura, Kumada-Corriu, Negishi, or Hiyama cross-coupling to introduce an aryl group at the α-position. thieme-connect.de

Coupling at the Morpholine Ring: If the morpholine ring were to be halogenated, the resulting halo-derivative could potentially undergo cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new substituents onto the ring. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 1 Morpholin 2 Yl Ethan 1 One

High-Resolution Mass Spectrometry for Molecular Composition Analysis

No specific high-resolution mass spectrometry data for 2-Methoxy-1-(morpholin-2-yl)ethan-1-one has been found in published literature. This technique would be essential for confirming its exact molecular formula (C₇H₁₃NO₃) by providing a highly accurate mass measurement.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

There are no published 1D or 2D NMR spectra (such as COSY, HSQC, HMBC) or solid-state NMR studies specifically for this compound. This data would be crucial for determining the precise connectivity of atoms and the 3D structure of the molecule in solution or the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific Infrared (IR) and Raman spectra for this compound are not available in scientific databases. Such spectra would be used to identify the characteristic vibrational frequencies of its functional groups, including the amide carbonyl (C=O), the C-O-C ether linkages, and C-N bonds.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

A crystal structure for this compound has not been reported. X-ray crystallography data would provide definitive information on its solid-state molecular structure, bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Since this compound is a chiral molecule (due to the stereocenter at the 2-position of the morpholine (B109124) ring), chiroptical spectroscopy would be vital for its stereochemical analysis. However, no Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) studies for this compound have been documented.

Electron Paramagnetic Resonance (EPR) Studies of Transient Species

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons. For a molecule like this compound, this would typically involve studying transient radical species formed during a reaction or upon irradiation. There are no published EPR studies involving this specific compound.

Theoretical and Computational Investigations of 2 Methoxy 1 Morpholin 2 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Research Findings: For a molecule such as 2-Methoxy-1-(morpholin-2-yl)ethan-1-one, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be performed to optimize the molecular geometry and compute key electronic parameters. researchgate.net A central part of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In studies of similar methoxy-containing phenolic compounds like eugenol (B1671780), DFT calculations have been used to determine these frontier orbitals and map their electron density distributions. researchgate.netresearchgate.net These analyses help identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) ring's nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO would likely be distributed over the carbonyl group of the ethanone (B97240) moiety.

Table 5.1: Hypothetical Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

| Total Energy | -552.78 | -15042 |

Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule of this type.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.

Research Findings: Conformational analysis can be performed by systematically rotating the rotatable bonds within the molecule and calculating the potential energy of each resulting structure. This potential energy surface scan reveals the energy minima, which correspond to stable conformers. For the morpholine ring itself, chair and boat conformations are possible, with the chair form typically being more stable. researchgate.net Furthermore, rotation around the C-C and C-N single bonds of the side chain introduces additional conformational possibilities.

Molecular Dynamics (MD) simulations offer a more dynamic view of a molecule's conformational landscape. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. nih.gov This provides insight into how the molecule behaves in a solution or biological environment, showing transitions between different conformations and revealing the flexibility of various parts of the molecule. nih.govmdpi.com Studies on complex alkaloids containing similar ring systems have successfully used MD simulations to explore the full conformational space and understand how factors like protonation affect conformational preferences. semanticscholar.org For this compound, MD simulations could reveal the preferred orientation of the methoxyethyl group relative to the morpholine ring and the dynamic stability of the ring itself.

Table 5.2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Chair conformation (morpholine), extended side chain | 0.00 (most stable) |

| 2 | Chair conformation (morpholine), folded side chain | 1.5 |

| 3 | Boat conformation (morpholine), extended side chain | 5.8 |

Note: This data is hypothetical, illustrating plausible energy differences between potential conformers.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is not only useful for studying molecules at equilibrium but is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

Research Findings: This method involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. DFT has been successfully used to study various reaction types, including cycloadditions and rearrangements. researchgate.net

For this compound, a relevant reaction to study would be the hydrolysis of the amide bond, a primary pathway for its degradation. DFT calculations could model the approach of a water molecule to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breaking of the C-N bond. The calculations would provide the structures and energies of the reactants, intermediates, transition states, and products. This type of analysis can predict whether the reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible (the magnitude of the activation energy).

Table 5.3: Hypothetical Energetics for the Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Compound + H₂O | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +18.5 |

| Intermediate | Tetrahedral intermediate | +5.2 |

| Transition State 2 | C-N bond cleavage | +22.1 |

Note: This data is hypothetical and illustrates the energetic profile of a plausible reaction pathway.

In Silico Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or identifying a compound.

Research Findings: DFT calculations are particularly adept at predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov After optimizing the molecular geometry to an energy minimum, a frequency calculation can be performed. The results provide a list of vibrational modes and their corresponding frequencies and intensities. Theoretical spectra can then be generated and compared with experimental spectra to confirm the structure of a synthesized compound. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the computational method and anharmonicity. Studies on molecules like eugenol have demonstrated a good correlation between DFT-calculated vibrational frequencies and experimental IR and Raman spectra. researchgate.net

For this compound, key vibrational modes would include the C=O stretch of the amide, C-N stretches, C-O-C stretches of the morpholine ring and the methoxy (B1213986) group, and various C-H bending and stretching modes.

Table 5.4: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | -CH₂, -CH₃ | 2950-3050 |

| C=O Stretch | Amide | 1685 |

| C-N Stretch | Amide/Morpholine | 1250 |

| C-O-C Stretch (asymmetric) | Ether/Morpholine | 1120 |

Note: This data is hypothetical and represents typical frequency ranges for the specified functional groups.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. It involves finding a statistical relationship between calculated molecular descriptors and an experimentally measured property.

Research Findings: The first step in QSPR is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be derived from quantum chemical calculations and include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological parameters. Next, a mathematical model (often using multiple linear regression or machine learning algorithms) is built that correlates these descriptors with a property of interest, such as chemical stability, solubility, or biological activity. This approach is related to Quantitative Structure-Activity Relationship (QSAR) studies, which are widely used in drug design. nih.gov

For this compound and its analogues, a QSPR model could be developed to predict a property like its rate of hydrolysis or its membrane permeability. mdpi.com By calculating a range of descriptors for the target molecule, the validated QSPR model could then predict its properties without the need for direct experimentation.

Table 5.5: Hypothetical Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Electronic | HOMO-LUMO Gap | 5.80 eV |

| Electronic | Dipole Moment | 3.45 Debye |

| Steric | Molecular Volume | 165.8 ų |

| Steric | Solvent Accessible Surface Area | 380.5 Ų |

Note: This data is hypothetical, representing a selection of descriptors that would be used in a QSPR study.

Applications of 2 Methoxy 1 Morpholin 2 Yl Ethan 1 One and Its Derivatives in Chemical Science

As a Versatile Building Block in Complex Organic Synthesis

The structural framework of 2-Methoxy-1-(morpholin-2-yl)ethan-1-one and its derivatives makes them valuable intermediates in the synthesis of more complex molecular architectures. The presence of the morpholine (B109124) ring, along with the N-acyl group, provides a platform for a variety of chemical modifications, rendering these compounds useful as precursors for a range of advanced chemical entities.

Precursor for Advanced Heterocyclic Compounds

Morpholinone derivatives are well-established precursors for the synthesis of a wide array of advanced heterocyclic compounds. nih.govresearchgate.net The ring structure can be modified or used as a scaffold to build more complex fused or spirocyclic systems. For instance, N-acyl morpholin-2-ones can undergo various cyclization and rearrangement reactions to afford novel heterocyclic frameworks. These transformations are often driven by the reactivity of the carbonyl group and the nitrogen atom within the morpholine ring.

Research has demonstrated that substituted morpholines can be key intermediates in the synthesis of complex natural products and biologically active molecules. nih.gov The strategic functionalization of the morpholine ring, as seen in this compound, allows for regioselective reactions to introduce additional complexity. For example, the synthesis of N-fused heterocycles can be achieved through acyl-transfer annulation of heteroaryl ketones, a strategy that could potentially be adapted for derivatives of this compound. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Morpholine Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Reference |

|---|---|---|---|

| N-Acylmorpholin-2-one | Poly(aminoesters) | Ring-opening polymerization | nih.gov |

| Substituted Morpholine | Fused Bicyclic Morpholines | Pd-catalyzed carboamination | nih.gov |

| Morpholinone Derivative | Spirooxindoles | Cascade Michael/cyclization | snnu.edu.cn |

Intermediate in the Synthesis of Specialty Chemicals

The utility of morpholine derivatives extends to their role as intermediates in the synthesis of specialty chemicals, most notably pharmaceuticals. The morpholine moiety is a recognized pharmacophore, and its incorporation into a molecule can enhance pharmacological activity and improve pharmacokinetic properties. researchgate.net Consequently, functionalized morpholines are valuable building blocks in drug discovery and development.

For instance, chiral morpholines are key components in a number of commercial drugs. The synthesis of these often relies on the stereoselective functionalization of morpholine precursors. researchgate.netnih.gov Derivatives of this compound, particularly if synthesized in an enantiomerically pure form, could serve as crucial intermediates for such targets. The synthesis of pharmaceutical intermediates often involves the construction of optically active tertiary alcohols, a challenging feat for which novel synthetic methods are continuously sought. sumitomo-chem.co.jp Chiral morpholine derivatives can play a role in asymmetric reactions to generate such complex structures. Moreover, the synthesis of bioactive molecules, including those with nitro(het)arene cores, often utilizes heterocyclic building blocks where morpholine derivatives could be employed. nih.gov

Role in Catalysis and Ligand Design

The unique structural and electronic properties of morpholine derivatives make them attractive candidates for applications in catalysis, both as chiral ligands for metal-catalyzed reactions and as organocatalysts.

Components in Chiral Ligands for Asymmetric Catalysis

Chiral morpholines have been successfully employed as ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations. nih.gov The stereochemistry of the morpholine ring can effectively control the spatial arrangement of the catalytic complex, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other.

The development of efficient chiral ligands is a cornerstone of modern asymmetric synthesis. researchgate.netrsc.org 2-substituted chiral morpholines, for example, have been synthesized and utilized in asymmetric hydrogenation reactions catalyzed by rhodium complexes, achieving high yields and excellent enantioselectivities. nih.gov The synthesis of such chiral morpholines often starts from readily available chiral precursors, and their subsequent modification allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. The methoxy (B1213986) group in this compound could potentially influence the coordination properties and the catalytic activity of metal complexes derived from it.

Table 2: Applications of Chiral Morpholine-Based Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Ligand Type | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium | Bisphosphine | Up to 99% ee | nih.gov |

Organocatalytic Applications

In addition to their role as ligands, morpholine derivatives have emerged as effective organocatalysts for a range of asymmetric reactions. Organocatalysis offers a metal-free alternative for the synthesis of chiral compounds, often with high efficiency and stereoselectivity. mdpi.com

N-acyl derivatives of morpholine can be envisioned to participate in various organocatalytic transformations. For example, axially chiral styrene-based organocatalysts have been designed for asymmetric cascade reactions. snnu.edu.cn While direct applications of this compound as an organocatalyst are not yet reported, its structural features suggest potential for development in this area. The field of asymmetric organocatalysis is continually expanding, with new catalysts and reactions being discovered. nih.govbeilstein-journals.org The inherent chirality and functional handles of substituted morpholines make them promising scaffolds for the design of novel organocatalysts.

Advanced Materials Science Applications

The ability of morpholinone derivatives to undergo ring-opening polymerization (ROP) has opened avenues for their application in advanced materials science. This approach allows for the synthesis of functional polymers with tailored properties.

Specifically, the organocatalytic ROP of N-acyl morpholin-2-ones has been shown to produce functionalized poly(aminoesters). nih.govresearchgate.net These polymers are of interest due to their potential biodegradability and the presence of functional groups along the polymer backbone, which can be used for further modification or to impart specific properties to the material. The thermodynamics of this polymerization are sensitive to the substituent on the nitrogen atom, with N-acyl groups promoting the ring-opening process. nih.govresearchgate.net

This polymerization strategy provides access to a new class of functional and potentially degradable polymers. nih.gov Such materials could find applications in various fields, including as biomaterials for drug delivery or tissue engineering, or as environmentally friendly plastics. nih.govmdpi.com The methoxy group in this compound could be retained as a functional pendant group in the resulting polymer, influencing its solubility, thermal properties, and potential for post-polymerization modification.

Components in Functional Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, to direct the self-assembly of molecules into larger, ordered structures. The morpholine heterocycle is an excellent candidate for inclusion in such systems due to its structural features. The oxygen atom and the nitrogen atom's lone pair of electrons can act as hydrogen bond acceptors, facilitating predictable intermolecular associations.

In medicinal chemistry, the morpholine ring is often considered a "privileged scaffold". nih.gov This means it can serve as a core structure to which various functional groups are attached, directing them into specific spatial orientations to interact with biological targets like proteins and enzymes. acs.org This same principle applies to the design of synthons for supramolecular assemblies. By functionalizing the morpholine ring, as in this compound, specific geometries and interaction points can be engineered into a molecule, guiding its assembly into more complex architectures.

Furthermore, morpholine units derived from amino acids are used as building blocks for peptide foldamers and other bio-based materials, demonstrating their utility in creating defined, folded oligomeric structures. researchgate.net Therefore, this compound and its derivatives could be valuable components in the rational design of molecules intended to form functional supramolecular structures, from liquid crystals to complex host-guest systems.

Probes for Mechanistic Studies in Organic and Bio-organic Chemistry

Chemical probes are molecules designed to interrogate biological systems or elucidate reaction mechanisms. The morpholine moiety is a frequent component in the design of fluorescent probes, particularly for studying cellular environments. ijprems.com Its utility often stems from the electronic properties of the tertiary amine nitrogen.

A common mechanism in these probes is photoinduced electron transfer (PET). In a typical scenario, the morpholine nitrogen can donate an electron to an attached fluorophore, quenching its fluorescence. nih.gov However, in acidic environments, the nitrogen becomes protonated, which inhibits this PET process and "turns on" the fluorescence. nih.gov This pH-dependent behavior has been exploited to create probes that selectively image acidic organelles like lysosomes. mdpi.comfigshare.com Interestingly, by carefully tuning the energy levels of the fluorophore, the opposite effect can be achieved, where the protonated morpholine acts as an electron acceptor, quenching fluorescence in acidic conditions via a d-PET (donor-excited PET) mechanism. nih.govacs.orgresearchgate.net

The morpholine group itself also serves as an effective lysosome-targeting unit, as its protonation within the acidic lumen of the lysosome (pH 4.5–4.7) leads to its accumulation. mdpi.com Given these established roles, this compound could serve as a scaffold for new chemical probes. By chemically linking a suitable fluorophore to its structure, the inherent pH-sensitivity and organelle-targeting ability of the morpholine ring could be harnessed to create tools for mechanistic studies in cell biology.

Development of Chemical Sensors and Detection Systems

The ability of the morpholine ring's heteroatoms to coordinate with metal ions has led to the development of sophisticated chemical sensors. mdpi.com Morpholine derivatives have been successfully integrated into both fluorescent and piezoelectric sensor platforms for the detection of various analytes, particularly metal ions.

Fluorescent chemosensors incorporating a morpholine unit have been shown to be effective for detecting metal ions such as Al³⁺, Cu²⁺, Eu³⁺, and Dy³⁺. rsc.orgresearchgate.net In one example, a phenolic Mannich base containing morpholine was synthesized and its interaction with metal ions was studied. The addition of Al³⁺ ions led to a significant enhancement of fluorescence ("turn-on" sensing), while Cu²⁺ ions caused fluorescence quenching ("turn-off" sensing). researchgate.net This selectivity allows for the specific detection of different metal ions.

Another powerful technique involves using morpholine-containing polymers as the active layer in piezoelectric sensors, such as a Quartz Crystal Microbalance (QCM). researchgate.netbath.ac.uk In this setup, a thin film of poly(acryloyl morpholine) is coated onto a quartz crystal. scispace.com The morpholine units in the polymer selectively chelate specific metal ions, such as Cu²⁺, from a solution. This binding event increases the mass on the crystal's surface, causing a measurable change in its oscillation frequency and allowing for quantitative detection. scispace.comresearchgate.net

The demonstrated success of these systems highlights the potential of this compound and its derivatives as recognition elements in new chemical sensors. The nitrogen and oxygen atoms of the morpholine ring provide a built-in chelating site that could be exploited for detecting a variety of environmental and biological analytes.

| Morpholine Compound | Sensor Type | Target Analyte | Sensing Mechanism | Key Finding |

|---|---|---|---|---|

| Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone and morpholine | Fluorescent | Al³⁺ | Chelation-enhanced fluorescence | Sensitive "turn-on" sensor researchgate.net |

| Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone and morpholine | Fluorescent | Cu²⁺ | Chelation-induced fluorescence quenching | Sensitive "turn-off" sensor researchgate.net |

| Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone and morpholine | Fluorescent | Eu³⁺, Dy³⁺ | Fluorescence quenching | "Turn-off" sensor in a narrow concentration range (1–16 × 10⁻⁵ M) rsc.org |

| Poly(acryloyl morpholine) | Piezoelectric (QCM) | Cu²⁺ | Mass change upon selective chelation | Selective detection in aqueous solution (0.5 – 70 ppm) scispace.comresearchgate.net |

Structure Reactivity Relationship Studies of 2 Methoxy 1 Morpholin 2 Yl Ethan 1 One Analogues

Design and Synthesis of Structurally Modified Analogues

The design of analogues of 2-Methoxy-1-(morpholin-2-yl)ethan-1-one is centered on systematically modifying two key regions: the morpholine (B109124) ring and the N-acyl side chain. Modifications to the morpholine scaffold can influence the compound's conformation, solubility, and metabolic stability. enamine.nete3s-conferences.org The N-acyl group is critical for molecular interactions and its modification can modulate reactivity and binding affinity.

The synthesis of these analogues typically follows convergent strategies. One common approach involves the preparation of a substituted morpholine-2-carboxylic acid or its corresponding ester. This intermediate is then coupled with a desired amine or activated acyl donor. For the parent compound, this would involve coupling a suitably protected morpholine-2-carbonyl derivative with methoxyacetyl chloride or a related acylating agent. researchgate.net Alternatively, substituted 1,2-amino alcohols can serve as precursors to the morpholine ring, which is formed through cyclization reactions. e3s-conferences.orgchemrxiv.org A general synthetic scheme might involve the acylation of a pre-synthesized substituted morpholine ring.

General Synthetic Approach: A substituted morpholine can be acylated using methoxyacetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt3) in an aprotic solvent such as dichloromethane (B109758) (DCM). This allows for the synthesis of a library of analogues by varying the substituents (R¹, R², R³, R⁴) on the morpholine ring.

Scheme 1: General synthesis of this compound analogues.

This modular approach facilitates the creation of a diverse set of compounds for structure-reactivity studies. researchgate.net The synthesis of various C-substituted morpholine congeners has been achieved through methods like the ring-opening of 2-tosyl-1,2-oxazetidine, allowing for the introduction of substituents at the C-2 and C-3 positions. nih.govacs.org

Systematic Investigation of Substituent Effects on Reactivity

The introduction of substituents onto the morpholine ring or the methoxyacetyl side chain can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity. Structure-activity relationship (SAR) studies on various morpholine-containing compounds have established clear correlations between substitution patterns and biological or chemical activity. nih.govacs.org

Electronic Effects: Electron-withdrawing groups (EWGs) placed on the morpholine ring, particularly at the C-3 or C-5 positions, can decrease the electron density of the amide nitrogen. This reduces the amide bond's resonance stabilization, potentially increasing its susceptibility to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (EDGs) would increase the electron density, potentially making the amide bond less reactive.

Steric Effects: Bulky substituents near the amide functionality can provide steric hindrance, shielding the carbonyl group from attack by nucleophiles or enzymes, which may decrease its reactivity. The position of the substituent is critical; for instance, a substituent at C-3 would have a more pronounced effect than one at C-5 or C-6.

The following table summarizes the predicted effects of various substituents on the reactivity of the amide bond in analogues of this compound.

| Position of Substitution | Substituent (R) | Electronic Effect | Steric Effect | Predicted Effect on Amide Bond Reactivity (towards Nucleophiles) |

|---|---|---|---|---|

| C-3 | -CF₃ | Strongly Electron-Withdrawing | Moderate | Increase |

| C-3 | -CH(CH₃)₂ | Weakly Electron-Donating | High | Decrease |

| C-4 (N-substitution) | -C(O)CH₃ (Acetyl) | Strongly Electron-Withdrawing | Moderate | Increase |

| C-5 | -OCH₃ | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Low | Slight Decrease |

| C-5 | -Cl | Electron-Withdrawing (Inductive) | Low | Increase |

| C-6 | -Phenyl | Electron-Withdrawing (Inductive) | High | Decrease (due to sterics) |

Conformational Effects on Reaction Outcomes

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. researchgate.net Substituents on the ring can exist in either axial or equatorial positions, and the preferred conformation can significantly impact the molecule's reactivity and the stereochemical outcome of reactions.

The conformation of substituted morpholines is governed by a delicate balance of steric and electronic effects. For instance, in syntheses of 3-substituted morpholines, it has been observed that substituents may adopt an axial position to avoid pseudo A¹,³ strain with a bulky group on the ring nitrogen. nih.govacs.org This conformational preference can direct the approach of reagents, leading to high diastereoselectivity in reactions. The anomeric effect, an electronic interaction involving the lone pairs of the ring oxygen, can also influence the stereochemistry at the C-2 position. nih.govacs.org

For this compound analogues, the orientation of the substituent at the C-2 position is critical.

Equatorial Substituent: An equatorially positioned methoxyacetyl group is generally more sterically accessible, which might facilitate reactions involving the amide group.

Axial Substituent: An axially positioned group is more sterically hindered by the other axial hydrogens on the same side of the ring (syn-axial interactions). This could slow down reactions or favor attack from a specific trajectory.

The interplay between these conformational factors can be harnessed to control reaction outcomes, as demonstrated in asymmetric catalysis where catalyst conformation dictates enantioselectivity. nih.gov

| Conformer | Key Feature | Predicted Impact on Reaction Outcome |

|---|---|---|

| Chair (Equatorial C2-substituent) | Lower steric hindrance at the reaction center. Generally the thermodynamically favored conformer for bulky groups. | May lead to faster reaction rates. Stereochemical outcome depends on the reagent's approach vector. |

| Chair (Axial C2-substituent) | Higher steric hindrance due to 1,3-diaxial interactions. | May lead to slower reaction rates or favor pathways that alleviate steric strain. Can lead to high stereoselectivity if one face is completely blocked. |

| Boat/Twist-Boat | Higher energy conformations. Generally considered transition states between chair forms. | Reactions proceeding through these conformations are less common but can lead to unique products not accessible via the chair conformer. |

Isosteric and Bioisosteric Replacement Strategies in Chemical Design

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to optimize molecular properties by substituting functional groups with others of similar size, shape, and electronic character. drughunter.comacs.org This approach is applied to analogues of this compound to enhance properties like metabolic stability, solubility, and target affinity. researchgate.net

Morpholine Ring Replacements: The morpholine ring itself is sometimes metabolically labile. enamine.net Replacing it with isosteres can improve pharmacokinetic profiles. enamine.net For example, replacing the oxygen atom with sulfur yields a thiomorpholine, which has different polarity and hydrogen bonding capabilities. Non-nitrogen containing isosteres, such as cyclopropyl (B3062369) pyran (CPP), have been developed as effective replacements for N-aryl morpholines, mimicking their conformational preferences while improving properties like selectivity. drughunter.com

Amide Bond Replacements: The amide bond is susceptible to enzymatic cleavage by proteases. Replacing it with a non-hydrolyzable bioisostere can significantly increase a compound's metabolic stability. nih.gov A wide variety of amide bioisosteres have been developed, including heterocycles like 1,2,4-oxadiazoles, 1,2,3-triazoles, and imidazoles. drughunter.comnih.govbenthamscience.com These five-membered rings can mimic the geometry and hydrogen-bonding pattern of the trans-amide bond while being resistant to hydrolysis.

The following table presents potential isosteric and bioisosteric replacements for key fragments of this compound.

| Original Fragment | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide Bond (-C(O)NH-) | 1,2,4-Oxadiazole | Mimics geometry and dipole moment; enhances metabolic stability. nih.gov |

| Amide Bond (-C(O)NH-) | 1,2,3-Triazole | Readily accessible synthetically; acts as a rigid linker and mimics peptide bond. researchgate.net |

| Amide Bond (-C(O)NH-) | Retro-amide (-NHC(O)-) | Alters hydrogen bond donor/acceptor pattern, potentially changing binding interactions and metabolic stability. drughunter.com |

| Morpholine Ring Oxygen | Sulfur (to form Thiomorpholine) | Alters polarity, lipophilicity, and hydrogen bonding capacity. |

| Morpholine Ring Nitrogen | Carbon (to form Tetrahydropyran) | Removes hydrogen bond donor capability and basicity; significantly alters conformation and electronic properties. drughunter.com |

| Morpholine Ring | Piperidine Ring | Removes the ether oxygen, increasing lipophilicity and removing a hydrogen bond acceptor site. |

| Morpholine Ring | Piperazine Ring | Introduces a second basic nitrogen, which can alter solubility and provide a new point for substitution. |

Advanced Analytical Methodologies for Compound Assessment

Chromatographic Techniques for Purity Profiling and Mixture Analysis (e.g., Advanced HPLC, GC-MS)

Chromatographic methods are fundamental for separating, identifying, and quantifying the main compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. ijprajournal.comrroij.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity profiling of non-volatile and thermally sensitive compounds like many morpholine (B109124) amides. A reversed-phase HPLC (RP-HPLC) method would be the typical approach for analyzing "2-Methoxy-1-(morpholin-2-yl)ethan-1-one." The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A hypothetical RP-HPLC method could involve a gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which would monitor for the carbonyl chromophore in the target molecule. For impurities that lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

For enhanced sensitivity and structural elucidation of unknown impurities, HPLC can be coupled with mass spectrometry (LC-MS). ijprajournal.com This hyphenated technique provides molecular weight information and fragmentation patterns, which are invaluable for identifying process-related impurities or degradation products. ijprajournal.com In some cases, derivatization with a UV-active agent like 1-naphthylisothiocyanate can be used to enhance the detection of morpholine-containing compounds that have poor UV absorbance. researchgate.net

Illustrative HPLC Purity Profile Data

| Peak No. | Retention Time (min) | Component Identity | Area % | Purity Specification |

|---|---|---|---|---|

| 1 | 3.5 | Morpholine (Starting Material) | 0.08 | ≤ 0.15% |

| 2 | 4.2 | Methoxyacetic acid (Starting Material) | 0.05 | ≤ 0.15% |

| 3 | 7.8 | This compound | 99.75 | ≥ 99.5% |

| 4 | 9.1 | Unknown Impurity 1 | 0.07 | ≤ 0.10% |

| 5 | 10.5 | Dimeric Impurity | 0.05 | ≤ 0.10% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. While the target compound, a morpholine amide, may have limited volatility, GC-MS can be particularly useful for detecting volatile impurities from the synthesis, such as residual solvents or low molecular weight starting materials.

For direct analysis of less volatile amines or amides, a derivatization step is often necessary to increase volatility and thermal stability. americanpharmaceuticalreview.com For instance, morpholine and its derivatives can be reacted with sodium nitrite (B80452) under acidic conditions to produce a more volatile N-nitrosomorpholine derivative, which is then readily analyzed by GC-MS. nih.govresearchgate.net The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on their unique mass spectra. google.com This method offers excellent sensitivity and specificity, with detection limits often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. nih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Behavior and Thermal Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. They are critical for understanding the compound's stability, polymorphism, and phase behavior. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). mdpi.com This analysis is used to determine the thermal stability and decomposition profile of "this compound." The resulting TGA curve plots mass loss against temperature. Significant mass loss events indicate decomposition, dehydration (loss of water), or devolatilization of residual solvents. Studies on related morpholine amides have shown that thermal decomposition can occur at temperatures as low as 160°C, though the exact temperature depends heavily on the molecular structure. researchgate.net The data can be used to establish a maximum temperature for handling and storage.

Hypothetical TGA Data

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 150 | ~0.2% | Loss of residual moisture/solvent |

| 150 - 220 | ~0.5% | Onset of minor decomposition |

| 220 - 350 | ~95% | Major decomposition of the compound |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a powerful tool for investigating thermal transitions such as melting, crystallization, and glass transitions. mdpi.commdpi.com For a crystalline solid like "this compound," DSC analysis would reveal a sharp endothermic peak corresponding to its melting point (Tm). The area under this peak is the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the solid and is related to its crystalline lattice energy.

The presence of multiple melting peaks or broad peaks could indicate the presence of impurities or polymorphism (the ability of a compound to exist in more than one crystalline form). DSC is highly sensitive and can be used to determine the purity of a substance, as impurities typically depress and broaden the melting endotherm. nih.gov

Illustrative DSC Findings

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Melting Onset | 125.5 °C | Start of the melting process |

| Melting Peak (Tm) | 127.8 °C | Characteristic melting point |

| Enthalpy of Fusion (ΔHfus) | 25.4 J/g | Energy required for melting; indicates degree of crystallinity |

| Decomposition Onset | > 210 °C | Indicates thermal stability up to this temperature under DSC conditions |

Potentiometric and Conductometric Methods for Chemical Purity

Electrochemical methods like potentiometry and conductometry can serve as straightforward and cost-effective techniques for determining the purity of ionizable compounds.

Potentiometric Methods

Potentiometric titration is a quantitative analytical method that involves measuring the potential difference (voltage) between two electrodes as a titrant is added to a sample solution. Due to the basic nature of the nitrogen atom in the morpholine ring, "this compound" can be assayed by acid-base titration. wikipedia.org The compound would be dissolved in a suitable non-aqueous solvent and titrated with a standardized acid, such as perchloric acid in glacial acetic acid.

The endpoint of the titration, where all the basic analyte has been neutralized, is identified by a sharp change in the measured potential. This inflection point in the titration curve corresponds to the equivalence point, which is used to calculate the purity of the compound. electrochemsci.orgresearchgate.net The method is highly precise and is often used in pharmacopoeial assays for basic drugs.

Conductometric Methods

Conductometric titration measures the electrical conductivity of a solution as a function of the volume of added titrant. The principle relies on the fact that the conductivity of a solution depends on the concentration and mobility of the ions present. During the acid-base titration of "this compound" with a strong acid (like HCl), the highly mobile protons (H+) from the acid react with the less mobile protonated morpholine species.

Initially, as the titrant is added, the conductivity increases as the salt of the amine is formed. After the equivalence point, the conductivity rises more sharply due to the presence of excess, highly mobile H+ ions from the strong acid titrant. The endpoint is determined graphically by the intersection of the two lines representing the change in conductivity before and after the equivalence point. This method is particularly useful for titrations in colored or turbid solutions where visual indicators cannot be used.

Future Research Trajectories and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 2-Methoxy-1-(morpholin-2-yl)ethan-1-one is a primary area for future research. While classical synthetic approaches can be envisaged, the exploration of unconventional pathways could lead to more sustainable and scalable production methods. Future research should focus on:

Flow Chemistry Synthesis: Continuous flow reactors could offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher yields. The multi-step synthesis of this compound could be redesigned for a flow process, minimizing intermediate purification steps.

Biocatalytic Routes: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions. Research could focus on identifying or engineering enzymes capable of facilitating the formation of the morpholin-2-one ring or the acylation of the morpholine (B109124) nitrogen.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel bond formations under mild conditions, potentially offering new disconnection approaches for the synthesis of the target molecule.

A comparative analysis of potential synthetic pathways is presented in Table 1.

| Synthetic Pathway | Potential Advantages | Potential Challenges | Key Research Focus |

| Flow Chemistry | High throughput, improved safety, better process control. | Initial setup costs, potential for clogging. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. | Enzyme screening and engineering for specific transformations. |

| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions. | Substrate scope, quantum yield optimization. | Development of suitable photocatalysts and reaction conditions. |

Table 1: Hypothetical Comparison of Unconventional Synthetic Pathways for this compound.

Design of Novel Catalytic Systems Incorporating the Compound

The morpholine moiety within this compound contains heteroatoms that could serve as coordination sites for metal centers. This opens up the possibility of using the compound or its derivatives as ligands in novel catalytic systems. Future research in this area could involve:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, for example, in hydrogenation or C-C bond-forming reactions.

Organocatalysis: The morpholine nitrogen could be utilized as a basic site in organocatalytic transformations.

Polymer-Supported Catalysts: The compound could be functionalized and immobilized on a polymer support to create recyclable catalysts for various organic transformations.

Development of Advanced Functional Materials

The structural features of this compound suggest its potential as a building block for advanced functional materials. Research in this domain could explore:

Supramolecular Assemblies: The potential for hydrogen bonding and other non-covalent interactions could be exploited to form well-defined supramolecular structures with interesting properties, such as gels or liquid crystals.

Coordination Polymers: In the presence of suitable metal ions, this compound could self-assemble into coordination polymers with potential applications in gas storage or catalysis.

Bio-based Polymers: The morpholine ring is a structural motif found in some biologically active molecules. drugbank.com Polymerization of functionalized derivatives of this compound could lead to new biocompatible or biodegradable materials.

Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Research

HTE for Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic procedures. acs.orgnih.gov

AI-Driven Discovery of Derivatives: Machine learning models can be trained on existing chemical data to predict the properties of virtual derivatives of this compound, helping to prioritize synthetic targets with desired characteristics. digitellinc.commdpi.com

Predictive Modeling of Reactivity: AI algorithms can be developed to predict the reactivity and potential reaction pathways of the compound, guiding experimental design.

| Step | Description | Tools and Techniques | Expected Outcome |

| 1. Data Collection | Gather data on known morpholine-containing compounds and their properties. | Chemical databases, literature mining. | A curated dataset for model training. |

| 2. Model Training | Train a machine learning model to predict properties of interest (e.g., solubility, bioactivity). | Python libraries (e.g., Scikit-learn, TensorFlow). | A predictive model for in silico screening. |

| 3. Virtual Library Generation | Create a virtual library of derivatives of this compound. | Cheminformatics software. | A large set of candidate molecules. |

| 4. In Silico Screening | Use the trained model to predict the properties of the virtual library. | The trained machine learning model. | A ranked list of promising derivatives. |

| 5. Experimental Validation | Synthesize and test the top-ranked candidates to validate the model's predictions. | Laboratory synthesis and characterization. | New compounds with desired properties. |

Deeper Understanding of Molecular Interactions and Mechanistic Pathways

A fundamental understanding of the molecular interactions and mechanistic pathways involving this compound is crucial for its rational application. Future research should focus on:

Conformational Analysis: Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the preferred conformations of the molecule and how they influence its reactivity.

Non-Covalent Interactions: A detailed investigation of the intra- and intermolecular hydrogen bonding and other non-covalent interactions will provide insights into its solid-state structure and solution behavior.

Mechanistic Studies: For any identified reactions or applications, detailed mechanistic studies using a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling will be essential to understand the underlying reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.